molecular formula C4H4Cl2N4 B1580688 5,6-Dichloropyrimidine-2,4-diamine CAS No. 89033-89-6

5,6-Dichloropyrimidine-2,4-diamine

Cat. No.: B1580688
CAS No.: 89033-89-6
M. Wt: 179 g/mol
InChI Key: LQNTZVJAJKGYMB-UHFFFAOYSA-N
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Description

5,6-Dichloropyrimidine-2,4-diamine is a chemical compound with the molecular formula C4H4Cl2N4 and a molecular weight of 179.01 g/mol . It is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3. This compound is known for its utility in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

Target of Action

It is known that this compound is used in the preparation of quinazolinone compounds as phosphatidylinositol 3-kinase inhibitors . Phosphatidylinositol 3-kinases play a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.

Mode of Action

It is known that the compound undergoes aromatic nucleophilic substitution reaction products . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .

Biochemical Pathways

Given its use in the preparation of quinazolinone compounds as phosphatidylinositol 3-kinase inhibitors , it can be inferred that it may affect pathways related to cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.

Result of Action

Given its use in the preparation of quinazolinone compounds as phosphatidylinositol 3-kinase inhibitors , it can be inferred that it may have effects on cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.

Biochemical Analysis

Biochemical Properties

5,6-Dichloropyrimidine-2,4-diamine plays a significant role in biochemical reactions, particularly as an inhibitor of phosphatidylinositol 3-kinase. This enzyme is crucial in various cellular processes, including cell growth, proliferation, differentiation, motility, and survival. By inhibiting phosphatidylinositol 3-kinase, this compound can modulate these processes, making it a valuable tool in studying cellular signaling pathways and developing therapeutic agents .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving phosphatidylinositol 3-kinase. This modulation can lead to changes in gene expression and cellular metabolism, affecting cell growth, proliferation, and survival. The compound’s ability to inhibit phosphatidylinositol 3-kinase makes it a potential candidate for cancer research, as this pathway is often dysregulated in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of phosphatidylinositol 3-kinase. This inhibition occurs via binding interactions with the enzyme, preventing its activation and subsequent signaling. The compound’s structure allows it to fit into the active site of phosphatidylinositol 3-kinase, blocking its activity and leading to downstream effects on cellular processes. Additionally, this compound may influence gene expression by altering the activity of transcription factors regulated by phosphatidylinositol 3-kinase signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to the compound can lead to sustained inhibition of phosphatidylinositol 3-kinase, resulting in prolonged effects on cell growth and survival .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits phosphatidylinositol 3-kinase without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal cellular functions. Threshold effects are also noted, where a minimum effective dose is required to achieve significant inhibition of phosphatidylinositol 3-kinase .

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as a phosphatidylinositol 3-kinase inhibitor. The compound interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels. By inhibiting phosphatidylinositol 3-kinase, this compound can alter the balance of metabolites and influence cellular energy production and utilization .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its inhibitory effects on phosphatidylinositol 3-kinase. The distribution of this compound within tissues is crucial for its efficacy, as it must reach sufficient concentrations at target sites to be effective .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with phosphatidylinositol 3-kinase. Targeting signals and post-translational modifications may play a role in directing this compound to these locations, ensuring its effective inhibition of the enzyme and subsequent modulation of cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloropyrimidine-2,4-diamine typically involves the chlorination of pyrimidine derivatives. One common method starts with 2,4-diamino-6-hydroxypyrimidine, which is chlorinated using phosphorus oxychloride (POCl3) to yield 2,4-diamino-6-chloropyrimidine . The reaction is quenched with alcohol to ensure safety and efficiency.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of phosphorus oxychloride and subsequent quenching with alcohols is a standard approach. The process is optimized to achieve high yields and purity, with recovery rates exceeding 70% .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dichloropyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethylformamide (DMF) or ethanol.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include substituted pyrimidines, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Scientific Research Applications

5,6-Dichloropyrimidine-2,4-diamine is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

  • 2,4-Diamino-6-chloropyrimidine
  • 2,5-Diamino-4,6-dichloropyrimidine
  • 4,6-Dichloropyrimidine-2-amine

Comparison: 5,6-Dichloropyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Compared to other dichloropyrimidines, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic pathways .

Biological Activity

5,6-Dichloropyrimidine-2,4-diamine is a compound with significant biological activity, particularly as an inhibitor of phosphatidylinositol 3-kinase (PI3K), an enzyme involved in various cellular processes such as growth, survival, and metabolism. This article delves into the compound's biological mechanisms, research findings, and potential applications in medicine and industry.

  • Molecular Formula : C4H4Cl2N4
  • Molecular Weight : 179.01 g/mol
  • CAS Number : 89033-89-6

The compound's unique substitution pattern contributes to its distinct reactivity and biological activity. It is primarily used in the synthesis of quinazolinone compounds, which have therapeutic implications in cancer treatment due to their ability to inhibit PI3K.

This compound acts primarily through:

  • Inhibition of Phosphatidylinositol 3-Kinase : By binding to the active site of PI3K, it prevents enzyme activation and subsequent signaling pathways that lead to cell growth and proliferation. This inhibition can result in altered gene expression and metabolic processes within cells .
  • Cellular Effects : The compound influences various cell types by modulating signaling pathways associated with PI3K. This modulation can lead to significant changes in cellular functions, making it a candidate for cancer research where PI3K pathways are often dysregulated.

In Vitro Studies

  • Cell Line Studies : In cell-based assays, this compound has shown effectiveness against various cancer cell lines. For instance, it has been evaluated for its potency against FLT3-driven leukemia cells, demonstrating IC50 values that indicate strong inhibition of cell proliferation .
  • Mechanistic Insights : Studies have shown that the compound can alter downstream signaling pathways involved in apoptosis and cell cycle regulation. This effect is crucial for understanding its potential as an anticancer agent .

In Vivo Studies

  • Dosage Effects : Animal model studies reveal that lower doses effectively inhibit PI3K without significant toxicity. However, higher doses may lead to adverse effects on vital organs.
  • Metabolic Impact : The compound's role in metabolic pathways has been highlighted, where it alters metabolite levels and energy production within cells. This alteration is critical for understanding its broader implications in metabolic diseases.

Case Study 1: Cancer Research

A study focused on the application of this compound in treating FLT3-positive acute myeloid leukemia (AML) demonstrated its potential as a selective FLT3 inhibitor. The compound was shown to significantly reduce cell viability in treated cell lines compared to controls.

Cell LineIC50 Value (nM)Selectivity
FLT3-positive AML13.9 ± 6.5High
c-KIT>100Low

This selectivity suggests that the compound may minimize side effects associated with broader kinase inhibition .

Case Study 2: Metabolic Disorders

In another investigation involving metabolic disorders, the compound was tested for its ability to modulate insulin signaling pathways. Results indicated that it could enhance insulin sensitivity in specific animal models, suggesting potential applications in diabetes management.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other pyrimidine derivatives:

Compound NameBiological ActivityNotes
2,4-Diamino-6-chloropyrimidinePI3K inhibitionSimilar mechanism but different efficacy
2,5-Diamino-4,6-dichloropyrimidineMulti-target kinase inhibitionBroader spectrum of activity
4,6-Dichloropyrimidine-2-amineLess potent than 5,6-DichloropyrimidineLower selectivity for PI3K

Properties

IUPAC Name

5,6-dichloropyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2N4/c5-1-2(6)9-4(8)10-3(1)7/h(H4,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNTZVJAJKGYMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00323206
Record name 5,6-dichloropyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89033-89-6
Record name 5,6-Dichloro-2,4-pyrimidinediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089033896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC403355
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403355
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-dichloropyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-DICHLORO-2,4-PYRIMIDINEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4VP7H2FAU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

50 g of N-chlorosuccinimide are added in portions at 23° C. to a solution of 45 g of 2,4-diamino-6-chloropyrimidine in methanol (1030 ml). On completion of addition, the reaction mixture is stirred at room temperature for 3 hours. The methanol is evaporated under reduced pressure and the crude product obtained is taken up under reflux in 850 ml of water for 1 hour. After filtering, the crude product is recrystallized two times from an EtOH:H2O (80:20) mixture to give 44.5 g of 2,4-diamino-5,6-dichloropyrimidine.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
1030 mL
Type
solvent
Reaction Step One
Name
Quantity
850 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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